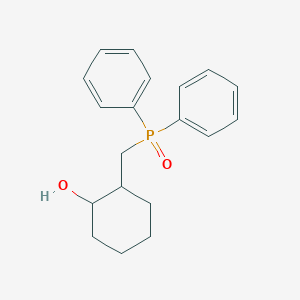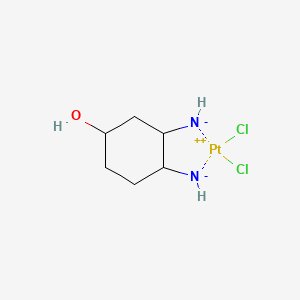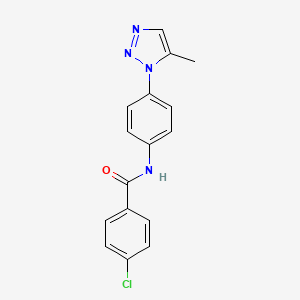
4-Chloro-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a chloro-substituted benzamide core linked to a phenyl ring, which is further substituted with a 5-methyl-1H-1,2,3-triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide typically involves a multi-step process:
Formation of the 5-methyl-1H-1,2,3-triazole moiety:
Attachment of the triazole to the phenyl ring: This step involves the coupling of the triazole with a halogenated phenyl derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira coupling.
Formation of the benzamide core: The final step involves the acylation of the amine group on the phenyl ring with 4-chlorobenzoyl chloride under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The triazole and benzamide moieties can participate in redox reactions, altering the oxidation state of the compound.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzamides.
Oxidation: Products may include oxidized triazole derivatives.
Reduction: Reduced forms of the triazole or benzamide moieties.
Hydrolysis: 4-chlorobenzoic acid and 4-(5-methyl-1H-1,2,3-triazol-1-yl)aniline.
Applications De Recherche Scientifique
4-Chloro-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Chemical Biology: The triazole moiety can be used as a bioorthogonal handle for labeling and tracking biomolecules in living systems.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The triazole moiety can interact with metal ions or other functional groups, facilitating binding to the target. The benzamide core can enhance the compound’s affinity and specificity for the target through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-N-(4-(1H-1,2,3-triazol-1-yl)phenyl)benzamide: Lacks the methyl group on the triazole ring.
4-Chloro-N-(4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide: Contains a phenyl group instead of a methyl group on the triazole ring.
4-Chloro-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide: Has an acetamide group instead of a benzamide group.
Uniqueness
The presence of the 5-methyl-1H-1,2,3-triazole moiety in 4-Chloro-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide imparts unique properties, such as enhanced binding affinity and specificity for certain biological targets. The chloro group on the benzamide core can also participate in additional interactions, further distinguishing this compound from its analogs.
Propriétés
Numéro CAS |
89779-17-9 |
|---|---|
Formule moléculaire |
C16H13ClN4O |
Poids moléculaire |
312.75 g/mol |
Nom IUPAC |
4-chloro-N-[4-(5-methyltriazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H13ClN4O/c1-11-10-18-20-21(11)15-8-6-14(7-9-15)19-16(22)12-2-4-13(17)5-3-12/h2-10H,1H3,(H,19,22) |
Clé InChI |
ZCYNRMWTNRAWNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=NN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Aminomethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B15208342.png)
![(25-diphenylphosphanyl-12,16-dioxapentacyclo[15.8.0.02,11.04,9.019,24]pentacosa-1(25),2,4,6,8,10,17,19,21,23-decaen-3-yl)-diphenylphosphane](/img/structure/B15208358.png)
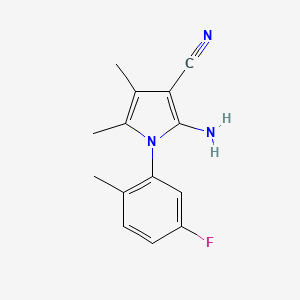
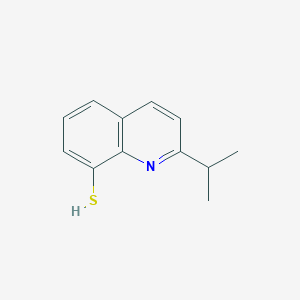
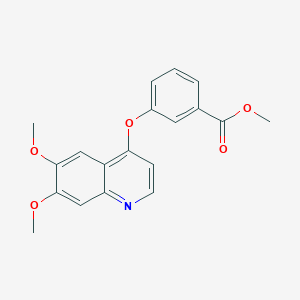
![2-(Chloromethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15208385.png)
![(1R)-[1,1'-Binaphthalen]-2-yldicyclohexylphosphine](/img/structure/B15208389.png)
![[1,2,4]Triazolo[4,3-a]pyridine-5-thiol](/img/structure/B15208406.png)
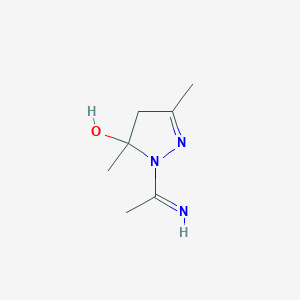
![2-[(2E)-2-(quinolin-4-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B15208416.png)
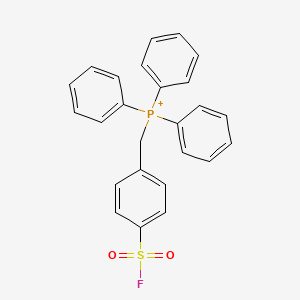
![2-(Aminomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15208430.png)
